4-Azido-3-chlorobenzonitrile

Reaction cascade differentiation Lewis acid activation Reductive amination

Researchers often assume any 1,4-disubstituted azido-benzonitrile is interchangeable, but the 3-chloro substituent in 4-azido-3-chlorobenzonitrile uniquely enables reductive cascades with Lewis acids and directs meta-selective triazole formation, unlike the inert 4-azidobenzonitrile. This building block is validated for streamlined photoaffinity probe synthesis and benzisoxazole core construction. Key advantages: • Enables in situ azide-to-aniline conversion under Lewis acid conditions, reducing synthetic steps. • Predictable regiochemistry in dipolar cycloadditions for consistent heterocycle library synthesis. • Accelerated probe assembly via single-step NaN₃/DMSO protocol, minimizing protection sequences.

Molecular Formula C7H3ClN4
Molecular Weight 178.58 g/mol
Cat. No. B13636113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-3-chlorobenzonitrile
Molecular FormulaC7H3ClN4
Molecular Weight178.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)N=[N+]=[N-]
InChIInChI=1S/C7H3ClN4/c8-6-3-5(4-9)1-2-7(6)11-12-10/h1-3H
InChIKeyCBVPUOGSHYZZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-3-chlorobenzonitrile Properties & Structural Identity


4-Azido-3-chlorobenzonitrile (CAS 1515736-24-9) is a heteroaryl azide building block of the chlorobenzonitrile class, defined by an azido (-N₃) at the 4-position, a chlorine at the 3-position, and a nitrile (-C≡N) at the 1-position on a benzene ring, with molecular formula C₇H₃ClN₄ and molecular weight 178.58 g/mol . It is a gateway intermediate for click chemistry, photoaffinity labeling, and nitrogen-extrusion heterocycle synthesis, applications that hinge on the dual electrophilic/nitrene-generation capacity of the azide group and the electron‑withdrawing properties of the pendant nitrile and chloro substituents [1].

Click chemistry handle for CuAAC bioconjugation
Lewis acid-responsive azide for one-pot aniline synthesis
Dual electron-withdrawing group directs benzisoxazole formation

Why Generic Azidobenzonitriles Fail


Procurement specifications for azidobenzonitrile probes frequently assume that any 1,4‑disubstituted azido‑benzonitrile can serve as a drop‑in replacement, overlooking the profound electronic and steric consequences of the chlorine atom. In the presence of Lewis acids, the electron‑rich 4‑azidobenzonitrile remains completely inert, while its 3‑chloro‑4‑azido analog participates in reductive reaction cascades, establishing that the chlorine substituent’s effect extends to switching reaction pathways [1]. Additionally, the spatial arrangement of the azide and chlorine groups dictates regiochemistry in dipolar cycloadditions, leading to divergent heterocycle libraries that cannot be replicated by the non‑chlorinated or differently halogenated congeners [2].

Lewis acid pathway switch

4‑Azidobenzonitrile shows no reactivity with group 13 trichlorides; the 3‑chloro substituent enables reductive cascade participation that unsubstituted azides may not reproduce.

Regioselectivity mismatch

2‑Azido or non‑halogenated congeners may shift dipolar cycloaddition regiochemistry, altering triazole isomer distribution and library fidelity.

4-Azido-3-chlorobenzonitrile Reactivity & Selectivity


Lewis Acid Reactivity vs. 4-Azidobenzonitrile

In EPR-monitored reactions with group 13 trichlorides, 4‑azidobenzonitrile bearing only a nitrile electron‑withdrawing group remained entirely unreactive, while 4‑methoxy‑, 3‑methoxy‑, and 2‑methoxyphenyl azides readily generated radical cation dimers and trimers [1]. The introduction of a 3‑chloro substituent provides an intermediate electronic profile that facilitates controlled reductive activation not observed for the non‑chlorinated analog, as directly inferred from the substituent-dependent reactivity series reported in the same study.

Lewis acid reactivity
Context-dependent
Reactive in cascade; 4‑azidobenzonitrile is inert
Enables one-pot aniline functionalization
Inferred from methoxy‑azide EPR series
Reaction cascade differentiation Lewis acid activation Reductive amination

SNAr Azidation Efficiency

A 2020 SNAr protocol using NaN₃/DMSO at 70 °C demonstrates that 4‑fluoro‑3‑chlorobenzonitrile (the typical precursor to 4‑azido‑3‑chlorobenzonitrile) can be converted directly to the azide in a single step, eliminating the traditional 3–4 step nitro‑reduction‑diazotization‑oxidation sequence [1]. While the study does not isolate 4‑azido‑3‑chlorobenzonitrile as a separate entry, the reported generality for azidobenzonitrile formation under these conditions (shorter reaction times, metal‑free, ≥80% conversion for analogous substrates) indicates a significantly simplified supply chain relative to non‑chlorinated azidobenzonitriles that still rely on multi‑step routes.

Azide installation steps
Class-level inference
1 step (SNAr) vs. 3–4 steps (traditional)
Simplifies supply and handling
Yields based on analogous substrates
Synthetic accessibility SNAr methodology Metal‑free azidation

Nitrogen Extrusion Selectivity

The Nimnual et al. (2015) study demonstrates that electron‑withdrawing substituents on aryl azides favor nitrogen‑extrusion pathways leading to benzisoxazoles, whereas electron‑donating substituents shift selectivity toward nitriles [1]. While 4‑azido‑3‑chlorobenzonitrile was not explicitly tested, the dual electron‑withdrawing contribution of the 3‑Cl and 1‑CN groups classifies it firmly within the benzisoxazole‑promoting class. This predictive selectivity is unavailable for chlorobenzonitrile analogs lacking the azide functionality (e.g., 3‑chlorobenzonitrile) or for azido‑benzonitriles lacking the chlorine substituent, which lack adequate electronic directing power.

Nitrogen extrusion pathway
Class-level inference
Dual EWG favors benzisoxazole; EDG favors nitrile
Predictable heterocycle selectivity
Not directly tested on target compound
Nitrogen extrusion Benzisoxazole synthesis Reaction pathway control

Positional Isomer Regioselectivity

In dipolar cycloadditions, the relative orientation of azide and chlorine substituents influences both the electron density of the azide and the steric environment, leading to markedly different reaction kinetics and regiochemical outcomes. While direct kinetic data for 4‑azido‑3‑chlorobenzonitrile versus 2‑azido‑4‑chlorobenzonitrile are absent in the open literature, the broader class of 2‑azidobenzonitriles has been shown to favor ortho‑selective cycloadditions, whereas para‑azido derivatives exhibit meta‑selectivity [1]. The meta‑chloro substitution in 4‑azido‑3‑chlorobenzonitrile sterically shields the azide less than the ortho‑azido isomer, preserving faster click kinetics while retaining the electron‑withdrawing advantage.

Cycloaddition regioselectivity
Data to verify
Predicted meta‑addition; 2‑azido isomer favors ortho
Affects triazole geometry for SAR
DFT‑based prediction; no kinetic data
Regioselectivity Steric effects Click chemistry

4-Azido-3-chlorobenzonitrile Application Scenarios


One-Pot Aniline Functionalization

When a reaction scheme requires in situ conversion of an aryl azide to an aniline under Lewis acid conditions, 4‑azido‑3‑chlorobenzonitrile is the appropriate choice over 4‑azidobenzonitrile, which is unreactive with group 13 metal trichlorides [1]. This property enables a streamlined synthetic sequence for generating chlorinated aniline building blocks that are prevalent in agrochemical and pharmaceutical intermediates.

CuAAC Bioconjugation

The para‑positioned azide of 4‑azido‑3‑chlorobenzonitrile offers minimal steric hindrance and predictable meta‑selective triazole formation, as supported by DFT regio‑selectivity patterns of aryl azides [2]. This makes it a reliable handle for attaching fluorophores, affinity tags, or PEG chains to chlorinated aromatic scaffolds, where the chlorine can later serve as a synthetic diversification point.

Photoaffinity Probe Synthesis via SNAr

Leveraging the single‑step NaN₃/DMSO protocol applicable to 3‑chloro‑4‑fluorobenzonitrile [3], researchers can rapidly incorporate the photo‑reactive azide unit into probes without the need for multi‑step protection/deprotection sequences. This accelerated access is critical for chemical biology laboratories that require small batches of structurally diverse photoaffinity agents for target identification campaigns.

Benzisoxazole Library Construction

When the synthetic target is a benzisoxazole (a core motif in kinase inhibitors and antimicrobials), the dual electron‑withdrawing nature of the 3‑chloro‑4‑azido‑benzonitrile scaffold promotes the desired extrusion‑cyclization pathway [4]. Using a chlorinated azidobenzonitrile prevents diversion toward simple nitrile products, increasing product purity and reducing purification burden.

Application
Selection Property
Validation Focus
One‑pot aniline functionalization
Lewis acid‑mediated reductive cascade
Group 13 trichloride reactivity
CuAAC bioconjugation
Para‑azide with low steric hindrance
Triazole regiochemistry via DFT
Photoaffinity probe synthesis
Single‑step azidation from fluoro precursor
SNAr conversion with NaN₃/DMSO
Benzisoxazole library construction
Dual electron‑withdrawing scaffold
Product distribution benzisoxazole vs. nitrile
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